molecular formula C13H22Cl2N4 B12226018 2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride

2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B12226018
M. Wt: 305.2 g/mol
InChI Key: LFFCKOPMLDUVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, which are essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-ethyl-6-(piperazin-1-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H22Cl2N4

Molecular Weight

305.2 g/mol

IUPAC Name

2-cyclopropyl-4-ethyl-6-piperazin-1-ylpyrimidine;dihydrochloride

InChI

InChI=1S/C13H20N4.2ClH/c1-2-11-9-12(17-7-5-14-6-8-17)16-13(15-11)10-3-4-10;;/h9-10,14H,2-8H2,1H3;2*1H

InChI Key

LFFCKOPMLDUVNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCNCC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.